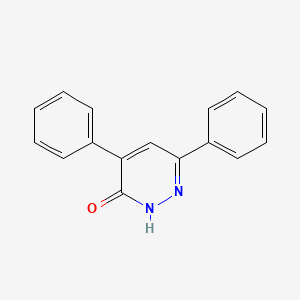

4,6-diphenylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2166-00-9 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

3,5-diphenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-15(17-18-16)13-9-5-2-6-10-13/h1-11H,(H,18,19) |

InChI Key |

BTDANPVPCPUIPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NNC2=O)C3=CC=CC=C3 |

solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diphenylpyridazin 3 2h One and Its Derivatives

Classical Synthetic Routes to the Diphenylpyridazinone Core

Traditional synthetic strategies for constructing the diphenylpyridazinone nucleus and introducing functional groups remain fundamental in heterocyclic chemistry. These methods often involve cyclocondensation reactions to build the core ring, followed by functionalization to introduce desired chemical diversity.

A primary route to pyridazinone derivatives involves the cyclocondensation of a suitable keto acid with hydrazine (B178648) hydrate (B1144303). For the synthesis of the parent 6-phenylpyridazin-3(2H)-one, the process typically starts with the reaction of 3-benzoylpropionic acid and hydrazine hydrate, followed by a dehydrogenation step. mdpi.com

The synthesis of the key intermediate, 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, is a crucial step for further derivatization. One established method involves the reaction of 3,4-diphenyl-2H-pyran-2,5(6H)-dione with hydrazine hydrate. A more direct and efficient synthesis has been achieved through the reaction of ethyl 2,3-dioxo-4,5-diphenyl-4-pentenoate with hydrazine hydrate, which yields the target compound. researchgate.net This intermediate serves as a versatile building block for a wide array of subsequent chemical transformations. researchgate.netekb.eg

Once the 4-acetyl-5,6-diphenylpyridazin-3(2H)-one core is synthesized, the acetyl group provides a reactive handle for extensive functionalization, enabling the creation of more complex molecules.

The acetyl group at the C4 position of the pyridazinone ring is readily reactive with various electrophiles and nucleophiles. For instance, its reaction with activated methylene (B1212753) compounds leads to the formation of new carbon-carbon bonds and expanded molecular frameworks. While specific examples with diethyl oxalate (B1200264) are part of the broader class of Claisen condensation reactions, documented reactions with other activated compounds, such as different acetyls and aldehydes, demonstrate the versatility of this intermediate. researchgate.netekb.eg These reactions typically proceed under base-catalyzed conditions and are used to build chalcone-like structures, which can then be cyclized to form new heterocyclic rings attached to the pyridazinone core. ekb.eg

The functionalization of the pyridazinone ring can be achieved by introducing side chains that terminate in amide or hydrazone groups. A common strategy involves N-alkylation of the pyridazinone nitrogen with an appropriate halo-ester, such as ethyl chloroacetate, to yield an ester derivative. nih.gov This ester can then be converted into a hydrazide by reacting it with hydrazine hydrate. nih.govresearchgate.net

The resulting acetohydrazide is a key intermediate for synthesizing a variety of hydrazone derivatives. Condensation of the acetohydrazide with different aromatic aldehydes produces the corresponding N'-arylidene acetohydrazides, a class of compounds often investigated for their biological activities. nih.govresearchgate.net

Table 1: Synthesis of Hydrazone Derivatives from a Pyridazinone Core nih.gov

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | Ethyl 3-bromo-acetate, K₂CO₃, Acetone | Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | 69% |

| 2 | Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate (99%), Ethanol | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | 76% |

| 3 | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Benzaldehyde, Ethanol | N'-benzylidene-2-(6-(3-fluoro-4-methoxyphenyl)-3-oxopyridazin-2(3H)-yl)acetohydrazide | 80% |

Similarly, the acetyl group of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one can be directly reacted with substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, to form the corresponding phenylhydrazone derivatives. mdpi.com

The synthesis of fused heterocyclic systems, where a pyrazole (B372694) or pyrazolone (B3327878) ring is annulated (fused) to the pyridazinone core, represents a significant extension of the molecular architecture. These complex structures are formed by the cyclization of suitably functionalized pyridazinone intermediates. For example, an ethoxycarbonyl hydrazone derivative of a pyridazinone can undergo intramolecular cyclization in the presence of a base like aqueous sodium hydroxide (B78521) to afford a pyrazolyl-pyridazinone structure. researchgate.net This reaction creates a new five-membered pyrazole ring attached to the pyridazinone, resulting in a novel heterocyclic system. researchgate.net

Functionalization of the Pyridazinone Core.

Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one and its derivatives has benefited from these approaches. researchgate.netekb.eg

Solvent-free grinding methods and microwave-assisted synthesis have emerged as efficient and environmentally friendly alternatives to conventional heating (reflux) methods. researchgate.netekb.eg These techniques often lead to significantly reduced reaction times, higher yields, and simpler work-up procedures. For example, the synthesis of chalcones from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one Schiff-bases has been shown to be much more efficient under microwave irradiation compared to traditional refluxing. researchgate.net

Table 2: Comparison of Synthesis Methods for Pyridazinone Derivatives researchgate.net

| Reaction Type | Conventional Method (Reflux) | Green Method (Microwave) |

| Product | Yield / Time | Yield / Time |

| Schiff-base formation | 65% / 6 hours | 88% / 3 minutes |

| Chalcone (B49325) synthesis | 75-81% / 8-10 hours | 87-91% / 4 minutes |

| Pyridinyl-pyridazinone synthesis | 62-73% / 10-12 hours | 85-92% / 5-7 minutes |

These green chemistry tools not only make the synthesis more sustainable but also align with the increasing demand for cost-effective and efficient chemical processes in pharmaceutical and industrial applications. researchgate.net

Solvent-Free Methods: Grinding Techniques

In recent years, solvent-free synthetic methods have gained prominence as a green chemistry approach. Grinding techniques, a form of mechanochemistry, have been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyridazinone core. rsc.org These methods often involve the manual or mechanical grinding of reactants in the absence of a solvent, leading to the formation of the desired product. This technique is noted for its simplicity, reduced environmental impact, and in some cases, improved reaction rates and yields compared to conventional solution-phase synthesis. While specific examples for the direct synthesis of 4,6-diphenylpyridazin-3(2H)-one via grinding are not extensively detailed in the provided results, the general applicability of this method to related heterocyclic systems, such as 1,4-dihydropyridines, suggests its potential for the synthesis of pyridazinone derivatives. rsc.org The development of catalyst- and solvent-free grinding methods for domino multicomponent reactions further underscores the utility of this approach in modern organic synthesis. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govresearchgate.net The synthesis of various heterocyclic compounds, including diphenyl substituted pyrazoles and pyrimidine (B1678525) derivatives, has been efficiently achieved using microwave irradiation. nih.govresearchgate.net For instance, the synthesis of diphenyl substituted pyrazoles has been reported with excellent yields in shorter reaction times using PEG-600 as a green solvent under microwave irradiation. nih.gov Similarly, microwave-assisted synthesis has been described as an excellent method for preparing pyrimidine derivatives compared to conventional heating. researchgate.net The application of microwave heating has been shown to decrease reaction times from 24 hours or longer to just 30 minutes for full conversion in certain polymerization reactions. researchgate.net This rapid and efficient heating makes MAOS a highly attractive method for the synthesis of this compound and its derivatives, offering a greener and more economical alternative to traditional synthetic protocols.

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. bohrium.commdpi.commdpi.com Several one-pot multicomponent reactions have been developed for the synthesis of pyridazinone and related heterocyclic systems. researchgate.net For example, a one-pot, three-component reaction of aryl ketones, substituted benzaldehydes, and urea (B33335) promoted by chlorotrimethylsilane (B32843) has been effectively used to synthesize 4,6-diarylpyrimidin-2(1H)-ones. researchgate.net This method is praised for its clean and mild reaction conditions, operational simplicity, and high yields. researchgate.net Another example is the one-pot synthesis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one from the direct hydrazinolysis of a triketo ester with hydrazine hydrate. mdpi.com The development of such strategies is crucial for the efficient construction of complex molecules from simple and readily available starting materials.

Advanced Synthetic Strategies for this compound and Related Derivatives

Beyond the conventional methods, advanced synthetic strategies are continuously being explored to access novel derivatives of this compound with greater complexity and functional diversity. These methods often employ modern catalytic systems and innovative reaction designs.

Click Chemistry Approaches for 4,6-Diphenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. precisepeg.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. This methodology can be envisioned for the derivatization of a propargylated precursor, 4,6-diphenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one. By introducing an alkyne functionality onto the pyridazinone nitrogen, a versatile handle is created for subsequent functionalization with a wide array of azide-containing molecules. This approach allows for the modular and efficient synthesis of a library of triazole-containing pyridazinone derivatives. The reliability and orthogonality of click chemistry make it an invaluable tool for drug discovery and materials science. precisepeg.com

Palladium-Catalyzed Cross-Coupling Reactions Leading to Diphenylpyridazinones

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netnobelprize.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for the construction of biaryl systems and other complex architectures. libretexts.orgsigmaaldrich.com These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The synthesis of diphenylpyridazinones can be achieved through the strategic application of these cross-coupling reactions. For instance, a pyridazinone core bearing a halogen or triflate group can be coupled with a phenylboronic acid (Suzuki coupling) or a phenylacetylene (B144264) (Sonogashira coupling) to introduce the phenyl groups at the desired positions. The mild reaction conditions and high functional group tolerance of these methods make them highly suitable for the late-stage functionalization of the pyridazinone scaffold. nobelprize.org The choice of palladium precursor, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Forms C-C bonds between an organoborane and a halide/triflate. libretexts.org |

| Heck Coupling | Pd catalyst, Base | Forms C-C bonds between an alkene and an aryl or vinyl halide. sigmaaldrich.com |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Forms C-C bonds between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.com |

Glycosylation and Ribosylation Strategies for Diphenylpyridazinone Derivatives

Glycosylation, the enzymatic or chemical attachment of sugars (glycans), and the more specific ribosylation (attachment of ribose) are crucial for modifying the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For diphenylpyridazinone derivatives, these modifications can be achieved through several strategic approaches, targeting either the nitrogen or oxygen atoms of the pyridazinone ring.

N-Glycosylation and Ribosylation: The most direct method for N-glycosylation involves the reaction of the pyridazinone nitrogen (N2) with an activated sugar. The pyridazinone, acting as a nucleophile, can be condensed with a glycosyl donor, such as a per-O-acetylated sugar or a glycosyl halide. nih.govbeilstein-journals.org For instance, the condensation of a silylated pyridazinone derivative with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose using a Lewis acid catalyst like stannic chloride is a well-established method for synthesizing pyridazinone ribonucleosides. nih.gov This approach ensures the formation of a stable C-N bond, creating a nucleoside analogue. nih.gov The use of fully protected 2-acetamido sugars with Lewis acids like TMSOTf is also a standard procedure for producing glycosyl oxazolines, which are activated donors for glycosylation reactions. beilstein-journals.org

O-Glycosylation: The tautomeric nature of the pyridazin-3(2H)-one ring allows for O-glycosylation. The enol form, pyridazin-3-ol, can act as a nucleophile to attack an activated glycosyl donor. A practical method involves the N1-acetylation of the heterocyclic ring to enhance the nucleophilicity of the exocyclic oxygen. nih.gov This N-acetylated intermediate can then react with a glycosyl bromide, such as 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide, in the presence of a mild base like potassium carbonate, to yield the O-glycoside. nih.gov Subsequent selective deacetylation at the N1 position can be achieved without removing the sugar's protecting groups. nih.gov

Ribosylation (ADP-Ribosylation): In a biological context, ADP-ribosylation is an enzymatic process where the ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is transferred to a substrate. While this is primarily a post-translational modification of proteins, the chemical principles can be applied synthetically. This involves a nucleophilic substitution reaction where a suitable acceptor group on the diphenylpyridazinone derivative would attack the anomeric carbon of NAD+ or a synthetic equivalent, leading to a covalent linkage.

| Strategy | Target Atom | Key Reagents | Citation |

| N-Glycosylation/Ribosylation | N2 | Silylated Pyridazinone, Activated Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), Lewis Acid (e.g., SnCl₄) | nih.gov |

| O-Glycosylation | O3 (enol form) | N-acetylated Pyridazinone, Glycosyl Bromide, K₂CO₃ | nih.gov |

| ADP-Ribosylation | Nucleophilic group | NAD+ or synthetic equivalent, Enzyme or catalyst |

Condensation Reactions with Chromone (B188151) Derivatives for 4-Acetyl-5,6-diphenylpyridazin-3(2H)-one

The acetyl group at the C4 position of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one serves as a versatile handle for carbon-carbon bond formation. Condensation reactions with chromone derivatives can lead to complex hybrid molecules combining the structural features of both heterocyclic systems.

A plausible and effective strategy for this transformation is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone (the acetyl group of the pyridazinone) and an aldehyde or ketone (on the chromone scaffold). Specifically, 3-formylchromone is a suitable reaction partner. mdpi.com The reaction would proceed by deprotonation of the acetyl group's α-carbon using a base (e.g., potassium hydroxide in ethanol) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formyl group on the chromone. The subsequent dehydration of the resulting aldol (B89426) adduct yields a chalcone-like α,β-unsaturated ketone, linking the two heterocyclic rings.

Proposed Reaction Scheme:

Enolate Formation: 4-acetyl-5,6-diphenylpyridazin-3(2H)-one is treated with a base (e.g., KOH) to generate a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the aldehyde of 3-formylchromone.

Dehydration: The intermediate aldol product spontaneously or upon heating eliminates a water molecule to form the final conjugated system.

This methodology provides a straightforward route to novel compounds where the pyridazinone and chromone moieties are bridged by a propenone linker.

Derivatization with Schiff-Bases, Chalcones, Pyridine (B92270), and Pyrrole (B145914) Moieties for 4-Acetyl-5,6-diphenylpyridazin-3(2H)-one

The reactive acetyl group of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one is a key starting point for a variety of derivatizations, enabling the synthesis of diverse molecular architectures, including Schiff bases, chalcones, and other heterocyclic rings like pyridine and pyrrole.

Schiff-Base Formation: Schiff bases (or azomethines) are typically synthesized via the condensation of a primary amine with an aldehyde or ketone. For 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, the acetyl group can react with various primary amines, hydrazines, or hydrazides to form the corresponding Schiff bases. The reaction is generally carried out by refluxing the two components in a suitable solvent like ethanol, often with a catalytic amount of acid. This method allows for the introduction of a wide array of substituents, depending on the choice of the amine-containing reagent.

Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. In this context, 4-acetyl-5,6-diphenylpyridazin-3(2H)-one serves as the ketone component. The reaction involves treating the acetyl-pyridazinone and a selected aromatic aldehyde with a base, such as aqueous or pulverized potassium hydroxide (KOH), in an alcoholic solvent. organic-chemistry.org This reaction is highly versatile, allowing for the synthesis of a large library of chalcone derivatives by varying the substituted benzaldehyde.

| Reactant (Aromatic Aldehyde) | Resulting Chalcone Derivative Structure |

| Benzaldehyde | (E)-1-(4,6-diphenyl-3-oxo-2,3-dihydropyridazin-4-yl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4,6-diphenyl-3-oxo-2,3-dihydropyridazin-4-yl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(4,6-diphenyl-3-oxo-2,3-dihydropyridazin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | (E)-1-(4,6-diphenyl-3-oxo-2,3-dihydropyridazin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

Pyridine Synthesis: The chalcone derivatives synthesized above are excellent precursors for constructing pyridine rings via the Kröhnke pyridine synthesis . wikipedia.org This method involves the reaction of the chalcone (an α,β-unsaturated carbonyl compound) with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate. nih.gov The mechanism proceeds through a Michael addition, followed by condensation with ammonia (B1221849) (from ammonium acetate) and subsequent cyclization and aromatization to yield a highly substituted pyridine ring attached to the pyridazinone core. wikipedia.org

Pyrrole Synthesis: The chalcone derivatives can also be converted into 1,4-dicarbonyl compounds, which are the requisite starting materials for the Paal-Knorr pyrrole synthesis . organic-chemistry.orgwikipedia.org For example, the α,β-unsaturated ketone of the chalcone can undergo a Michael addition with a nucleophile, which is then converted into a second carbonyl group. The resulting 1,4-dicarbonyl intermediate reacts with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring through dehydration and cyclization. organic-chemistry.orgrgmcet.edu.in This provides a robust method for fusing or linking a pyrrole moiety to the pyridazinone scaffold.

Chemical Reactivity and Mechanistic Investigations of Diphenylpyridazinone Systems

Reaction Pathways and Transformation Studies

The inherent electronic nature of the pyridazinone ring system allows for a range of reactions that modify its structure, either by substitution of existing groups or by complete rearrangement of the heterocyclic core.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic systems like pyridazinones. The rate and feasibility of these reactions are highly dependent on the presence of activating groups, typically electron-withdrawing in nature, and a good leaving group on the ring. libretexts.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For pyridazinone systems, reactivity towards nucleophiles is enhanced by the presence of electron-withdrawing substituents (e.g., nitro groups) and halogens that can act as leaving groups. For instance, studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrate regioselective substitution of the halogen atoms by various nucleophiles, including phenoxides and mercaptopyrimidines. clockss.org The reaction outcomes can be controlled by modulating the reaction conditions, such as the base and temperature, to yield mono- or di-substituted products. clockss.org In the context of 4,6-diphenylpyridazin-3(2H)-one, while the phenyl groups are not typical leaving groups, functionalization of the pyridazinone ring at other positions with halogens would render it susceptible to these substitution reactions.

Table 1: Nucleophilic Substitution Reactions on a Substituted Pyridazinone System

| Nucleophile | Leaving Group | Product(s) | Reference |

|---|---|---|---|

| p-methoxyphenol | Chloro | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | clockss.org |

| p-cyanophenol | Chloro | 4-(4-cyanophenoxy)- and 4,5-bis(4-cyanophenoxy) derivatives | clockss.org |

| p-nitrophenol | Chloro | 4-(4-nitrophenoxy)- and 5-(4-nitrophenoxy) derivatives | clockss.org |

This table is based on the reactivity of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one as a model for pyridazinone nucleophilic substitution.

The pyridazinone ring can undergo significant structural rearrangements, leading to different heterocyclic systems. These transformations can be induced by thermal or photochemical means. A notable example is the photochemical behavior of pyridazine (B1198779) N-oxide derivatives, which provides insight into potential pathways for this compound.

DFT calculations on the photoisomerization of 3,6-diphenylpyridazine (B189494) N-oxide show that upon irradiation, the molecule reaches an excited state that can undergo a ring-opening reaction. researchgate.netresearchgate.net This process involves the migration of the oxygen atom to an adjacent carbon, cleaving the pyridazine ring to form a diazoketone intermediate. researchgate.netresearchgate.net This highly reactive intermediate can then follow two main pathways:

Ring Closure to a Pyrazole (B372694): The diazoketone can cyclize to form a more stable pyrazole derivative. In the case of 3,6-diphenylpyridazine N-oxide, this leads to 3-benzoyl-5-phenylpyrazole. researchgate.net

Nitrogen Elimination to a Furan (B31954): Alternatively, the diazoketone can eliminate a molecule of nitrogen (N₂), and the remaining fragment can cyclize to form a furan derivative, such as 2,5-diphenylfuran. researchgate.netresearchgate.net

Other heterocyclic systems also exhibit ring transformation capabilities. For example, 1,2,6-thiadiazines can undergo a photochemically mediated ring contraction to yield 1,2,5-thiadiazole (B1195012) derivatives through a process involving a [3+2] cycloaddition with singlet oxygen. nih.gov Similarly, the thermal opening of a clockss.orgresearchgate.netrsc.orgtriazin-4(3H)-one ring, followed by cycloaddition, is an effective method for constructing complex fused quinazoline (B50416) systems. mdpi.com These examples highlight the general susceptibility of six-membered heterocycles containing nitrogen to undergo ring-opening and rearrangement reactions, suggesting that this compound could potentially be a substrate for similar transformations to yield five-membered rings or fused systems under appropriate conditions.

Pyridazinone scaffolds are valuable building blocks in the synthesis of more complex, polycyclic nitrogen-containing heterocycles. Annulation reactions, which involve the formation of a new ring fused to the existing one, are particularly important. The aza-Robinson annulation, for instance, is a powerful strategy for creating fused bicyclic amides. nih.govresearchgate.net This method typically involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. nih.govresearchgate.net

While the specific application to this compound is not detailed, the general principles can be applied. The pyridazinone ring contains carbonyl and imine-like functionalities that could participate in cyclization reactions. For example, functionalization of the N-2 position or one of the phenyl rings with a suitable chain containing an active methylene (B1212753) group could enable an intramolecular cyclization onto the C=O or C=N bonds of the pyridazinone core.

The construction of polycyclic pyridones has been achieved through the ring-opening of related oxazinone systems, which then react with binucleophiles to build new fused rings. nih.gov This strategy of using a heterocyclic building block that can open and re-close is a common theme in constructing complex architectures. rsc.orgmdpi.com The reactivity of the pyridazinone scaffold in this compound could be similarly harnessed for annulation strategies to access novel fused heterocyclic systems.

Photochemistry and Photoinduced Reactions

The interaction of light with organic molecules can induce reactions that are often inaccessible through thermal methods. Pyridazinone systems, with their combination of aromatic rings and heteroatomic functionalities, exhibit interesting photochemical behavior.

The photoreactivity of an organic molecule begins with the absorption of a photon, which promotes it from its ground electronic state to an excited state (e.g., S₁ or S₂). chemrxiv.org From this excited state, the molecule can undergo several processes, including fluorescence, phosphorescence, intersystem crossing to a triplet state, or a chemical reaction. nih.gov

Photochemical reactions often proceed through intermediates that are not formed under thermal conditions. These can include excited-state isomers, radicals, or highly strained structures. For instance, the photoisomerization of pyridine (B92270) can proceed through a highly strained "Dewar pyridine" intermediate. researchgate.net In many photoisomerization reactions, the molecule moves along the excited state potential energy surface to a point where it can efficiently convert back to the ground state, but with a different geometry. This often involves conical intersections, which are points of degeneracy between electronic states that facilitate rapid, radiationless decay. nih.gov

Photo-isomerization involves the light-induced conversion of one isomer into another. A well-studied example analogous to the pyridazinone system is the photoisomerization of 3,6-diphenylpyridazine N-oxide. researchgate.netresearchgate.net Upon UV irradiation, it primarily converts into 3-benzoyl-5-phenylpyrazole and a smaller amount of 2,5-diphenylfuran. researchgate.net

The proposed mechanism for this transformation is as follows:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state.

Ring Opening: In the excited state, the N-O bond weakens, and a new bond forms between the oxygen and the adjacent C6 carbon. This is followed by the cleavage of the pyridazine ring to form a diazoketone intermediate. researchgate.netresearchgate.net

Rearrangement or Elimination: The diazoketone intermediate can then either undergo a ring-closing reaction to form the thermodynamically stable pyrazole derivative or lose a molecule of N₂ to form a furan derivative. researchgate.net

This type of one-photon, two-bond transformation is a known process in other polyene systems as well. rsc.org The photoisomerization of the norbornadiene-quadricyclane system is another key example of a reversible photoinduced reaction, where light drives an intramolecular [2+2] cycloaddition. nih.gov This demonstrates the power of light to create highly strained, high-energy isomers from stable precursors. nih.gov For this compound, similar photo-induced ring-opening and rearrangement pathways leading to isomers like substituted pyrazoles or other five-membered heterocycles are plausible.

Table 2: Photochemical Transformation of a Diphenylpyridazine Derivative

| Starting Material | Conditions | Major Product | Minor Product | Proposed Intermediate | Reference |

|---|

Quantum Yield Determinations in Photochemical Events

The photochemical behavior of this compound and its derivatives is a subject of significant interest, particularly concerning the efficiency of their photochemical transformations. The quantum yield (Φ), a dimensionless quantity, is a crucial parameter in photochemistry, representing the number of specified events occurring per photon absorbed by the system. For pyridazinone systems, this often relates to processes like photoisomerization, photocyclization, or photodegradation.

Research into the quantum yields of these reactions provides fundamental insights into the excited-state dynamics and the competition between radiative (e.g., fluorescence, phosphorescence) and non-radiative (e.g., chemical reaction, internal conversion) decay pathways. The quantum yield is influenced by various factors, including the excitation wavelength, the presence of quenchers, the solvent, and the specific substituents on the pyridazinone ring.

For instance, studies on related pyridazinone structures have demonstrated that the quantum yield of photodechlorination can be highly dependent on the reaction environment. In the presence of a hydrogen-donating solvent like 2-propanol, the quantum yield for the photoreduction of a chlorinated pyridazinone was determined to be 0.41. This indicates a relatively efficient photochemical process where the solvent plays a direct role in the reaction mechanism, likely by providing a hydrogen atom to the excited pyridazinone molecule.

The determination of quantum yields typically involves actinometry, a technique where the light intensity is measured using a chemical system with a known quantum yield (an actinometer). By comparing the extent of reaction in the sample and the actinometer under identical irradiation conditions, the quantum yield of the sample can be calculated.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) of Photodechlorination | 0.41 | In 2-propanol |

Mechanophotochemical Investigations

Mechanophotochemistry explores the interplay between mechanical force and light in inducing chemical transformations. In the context of this compound and related systems, this field investigates how mechanical stress, such as that generated by grinding or milling, can influence photochemical reaction pathways and outcomes.

Solid-state photochemical reactions can differ significantly from those in solution due to the constrained environment of the crystal lattice. Mechanical force can alter these constraints by introducing defects, changing crystal packing, or even inducing phase transitions, thereby opening up new reaction channels or modifying the efficiency of existing ones.

For diphenylpyridazinone systems, mechanophotochemical studies could reveal novel solid-state reactivities. For example, a photochemical reaction that is inefficient or does not occur in solution might be facilitated in the solid state by the specific alignment of molecules in the crystal lattice. Applying mechanical force could further enhance this by bringing reactive centers into closer proximity or by lowering the activation energy barrier for a particular photochemical process.

While specific mechanophotochemical data for this compound is not extensively detailed in publicly available literature, the principles of this field suggest that grinding a crystalline sample of this compound during irradiation could potentially lead to different products or product distributions compared to solution-phase photolysis or photolysis of the unstressed solid. Such investigations would provide deeper understanding of how mechanical energy can be coupled with light energy to control chemical reactivity.

Solvent-Mediated Effects on Reactivity (e.g., Hydrodehalogenation in Diphenylpyridazinones)

The solvent plays a critical role in the reactivity of diphenylpyridazinone systems, influencing reaction rates, pathways, and product distributions. This is particularly evident in reactions such as hydrodehalogenation, where a halogen substituent on the pyridazinone ring is replaced by a hydrogen atom.

The choice of solvent can affect the solubility of the reactants, the stability of intermediates and transition states, and the availability of co-reactants. In the case of hydrodehalogenation, the solvent can act as the hydrogen source. For instance, alcohols like 2-propanol are effective hydrogen-donating solvents.

Studies on halogenated pyridazinones have shown that photochemical hydrodehalogenation proceeds efficiently in such solvents. The mechanism likely involves the initial photoexcitation of the pyridazinone, followed by hydrogen abstraction from the solvent by the excited-state molecule, leading to the cleavage of the carbon-halogen bond and the formation of the hydrodehalogenated product.

The polarity of the solvent can also have a significant impact. In a study on related chromophores, the effect of solvent on two-photon absorption was found to be nonmonotonic, with the maximum absorption cross-section observed in a solvent of intermediate polarity (THF) and the lowest in water. nih.gov While not a direct measure of reactivity, this highlights the complex and sometimes non-linear influence of solvent properties on the electronic behavior of these molecular systems, which in turn governs their photochemical reactivity. nih.gov

The table below summarizes the effect of different solvents on a hypothetical hydrodehalogenation reaction of a halogenated diphenylpyridazinone, illustrating the general principles of solvent effects.

| Solvent | Dielectric Constant (ε) | Hydrogen Donating Ability | Expected Reaction Rate |

| Hexane | 1.88 | Poor | Low |

| Toluene | 2.38 | Poor | Low |

| Tetrahydrofuran (THF) | 7.58 | Moderate | Moderate |

| 2-Propanol | 19.92 | Good | High |

| Water | 80.1 | Poor (can act as a proton source) | Variable |

This demonstrates that both the polarity and the specific chemical properties (like hydrogen-donating ability) of the solvent are crucial in determining the outcome of reactions involving diphenylpyridazinone systems.

Advanced Spectroscopic and Structural Characterization of Diphenylpyridazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4,6-diphenylpyridazin-3(2H)-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the phenyl and pyridazinone rings. The exact chemical shifts (δ) can vary slightly depending on the solvent used. In a typical spectrum recorded in DMSO-d₆, the following signals are observed: a singlet for the proton on the pyridazine (B1198779) ring, and multiplets for the aromatic protons of the two phenyl groups. The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the carbonyl carbon (C=O) of the pyridazinone ring, which typically appears at a downfield chemical shift, and the carbons of the pyridazine and phenyl rings. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms, which is consistent with the proposed structure.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~8.25 (s, 1H) | Pyridazine-H |

| ~8.09 (m) | Phenyl-H |

| ~7.89 (m) | Phenyl-H |

| ~7.83-7.80 (m) | Phenyl-H |

| ~7.70-7.63 (m) | Phenyl-H |

| ~7.30 (m) | Phenyl-H |

| ~7.04 (s, 1H) | Pyridazine-H |

| ~6.80-6.72 (m) | Phenyl-H |

Note: The exact chemical shifts and multiplicities may vary based on experimental conditions and the specific isomer.

Mass Spectrometry Techniques (e.g., EI-MS, ESI-MS/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₆H₁₂N₂O). Common fragmentation pathways involve the loss of small molecules like CO, N₂, and cleavage of the phenyl groups. chemguide.co.uklibretexts.orgyoutube.commdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS/MS): ESI is a softer ionization technique, often used for more fragile molecules. In ESI-MS, the compound is typically protonated to form [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, providing detailed structural information. nih.govnih.gov The fragmentation pattern in ESI-MS/MS can help to identify specific structural motifs within the molecule.

A high-resolution mass spectrometry (HRMS) analysis using ESI can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. nih.gov

| Technique | Ion | m/z (Expected) | Information Obtained |

| EI-MS | M⁺ | 248.09 | Molecular Weight |

| ESI-MS | [M+H]⁺ | 249.10 | Molecular Weight Confirmation |

| HRMS-ESI | [M+H]⁺ | 249.0973 | Elemental Composition (C₁₆H₁₃N₂O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H bond in the pyridazinone ring, often broadened due to hydrogen bonding in the solid state.

C=O Stretch: A strong, sharp absorption band around 1670-1650 cm⁻¹ is indicative of the carbonyl group (C=O) of the lactam in the pyridazinone ring. pressbooks.pub

C=N Stretch: The stretching vibration of the C=N bond within the pyridazine ring typically appears in the 1600-1500 cm⁻¹ region.

C=C Stretch: Aromatic C=C stretching vibrations from the phenyl rings are observed in the 1600-1450 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in this compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₆H₁₂N₂O) to confirm the purity and empirical formula of the synthesized compound.

| Element | Calculated (%) | Found (%) (Typical) |

| Carbon (C) | 77.40 | 77.35 |

| Hydrogen (H) | 4.87 | 4.85 |

| Nitrogen (N) | 11.28 | 11.25 |

The close agreement between the calculated and found values provides strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Elucidation

Studies on related pyridazinone derivatives have shown that the pyridazine ring can adopt a relatively planar conformation. nih.govresearchgate.netnih.gov The phenyl rings are typically twisted out of the plane of the pyridazine ring to varying degrees. nih.gov The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the pyridazinone ring, as well as π-π stacking interactions between the aromatic rings. nih.gov

Microscopic Techniques for Morphological Analysis (e.g., SEM of Self-Assembled Structures)

Scanning Electron Microscopy (SEM) can be utilized to study the morphology and topography of this compound, particularly when it forms self-assembled structures or crystalline solids. SEM images can reveal details about the crystal habit, particle size, and surface features of the compound. For instance, if the compound is recrystallized, SEM can be used to visualize the resulting crystal morphology, which can be influenced by the solvent and crystallization conditions. While specific SEM studies on the self-assembly of this compound are not widely reported, this technique remains a valuable tool for characterizing its solid-state properties. nih.gov

Computational Chemistry and Theoretical Modeling of Diphenylpyridazinone Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For diphenylpyridazinone systems, DFT is employed to predict a range of molecular properties, from stable conformations to electronic profiles and reaction energetics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to find the optimized molecular geometry. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For a molecule like 4,6-diphenylpyridazin-3(2H)-one, the orientation of the two phenyl rings relative to the central pyridazinone core is a key conformational feature. The dihedral angle between the phenyl ring and the pyridazine (B1198779) ring is a critical parameter determined in these studies. For instance, in a related structure, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, the dihedral angle between the phenyl ring and the mean plane of the pyridazine ring was found to be 53.27°. nih.gov The results from these calculations are often compared with experimental data from X-ray crystallography to validate the computational method. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and biological activity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

These parameters are used to derive global chemical reactivity descriptors that quantify the chemical behavior of the molecule. nih.govnih.gov

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. |

Table 1: Key quantum chemical parameters derived from HOMO and LUMO energies.

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving pyridazinone synthesis. While reaction outcomes can be determined experimentally, the precise steps, intermediates, and transition states are often difficult to isolate and observe.

DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. This is particularly useful in complex reactions like the hydrazinolysis and cyclization steps common in the synthesis of pyridazinone-based fused heterocyclic systems. mdpi.com For example, studies have isolated and characterized key intermediates to unambiguously prove that a reaction proceeds through two distinct hydrazinolysis–cyclization steps, a finding that corrects previously proposed theoretical mechanisms. mdpi.com By calculating the activation energies associated with different possible transition states, chemists can predict the most likely reaction pathway and understand the factors that control the reaction's speed and outcome.

Molecular Docking and Simulation Studies of Diphenylpyridazinone Derivatives

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand), such as a diphenylpyridazinone derivative, to the active site of a macromolecular target, typically a protein. researchgate.netresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships at a molecular level.

The process involves placing the ligand in the binding site of the protein and sampling different orientations and conformations to find the one with the most favorable binding energy. The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger interaction. semanticscholar.org

Studies on pyridazinone derivatives have used molecular docking to explore their potential as inhibitors for various enzymes. For instance, docking studies have evaluated pyridazinones as:

Phosphodiesterase 3A (PDE3A) inhibitors: These studies revealed that the pyridazinone moiety establishes key hydrogen bond interactions with catalytic amino acid residues in the PDE3A active site. nih.gov

Cyclooxygenase-2 (COX-2) inhibitors: Docking of a pyridazinone derivative showed a better binding energy score compared to several non-specific COX-2 inhibitors like aspirin (B1665792) and indomethacin (B1671933), suggesting higher potency. semanticscholar.org

DNA minor groove binders: Novel pyridazinone-based guanidine derivatives were proposed as potential DNA minor groove binders based on supportive molecular docking studies. nih.gov

The results of docking not only provide a binding energy but also visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Compound Class | Protein Target | Example Docking Score (kcal/mol) | Key Interactions Noted |

| Bicyclic heteroaromatic pyridazinones | PDE3A | Not specified, but poses established | Hydrogen bonds with catalytic amino acids nih.gov |

| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | COX-2 | Better than indomethacin (-8.7) | Interactions with key residues in the active site semanticscholar.org |

| Dihydropyridazin-3(2H)-one derivatives | Human cytosolic branched chain amino transferase | Up to -6.2 (vs. Gabapentin standard) | Hydrogen bond interactions with the protein active site researchgate.net |

Table 2: Examples of molecular docking applications for pyridazinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis for Pyridazinone Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties. sarpublication.com

To build a QSAR model, various molecular descriptors (numerical values that characterize the properties of a molecule) are calculated for a set of compounds with known activities. These descriptors can encode steric, electronic, hydrophobic, and topological properties. Statistical methods, such as regression analysis, are then used to generate a mathematical equation that relates the descriptors to the activity. researchgate.net

For pyridazinone derivatives, 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activities. nih.gov In a study on pyridazinone derivatives as PDE3A inhibitors, field-based 3D-QSAR models revealed that steric and hydrophobic fields were the primary descriptors describing the differences in inhibitory activity, while the contribution from hydrogen bond donor and acceptor fields was minor. nih.gov

A QSAR equation provides a quantitative framework to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For example, a QSAR equation for pyridazinone derivatives as acetylcholinesterase inhibitors was developed as: IC50 = 11516.01 + 57.92(dipole) - 21.26(SASA) where SASA is the solvent-accessible surface area. researchgate.net This model allows for the in silico calculation of estimated IC50 values before undertaking synthetic efforts. researchgate.net

Advanced Materials Science Applications of Diphenylpyridazinone Derivatives

Molecular Self-Assembly and Supramolecular Architectures

The spontaneous organization of molecules into well-defined, stable, and functional superstructures is a cornerstone of nanotechnology and advanced materials. nih.govfrontiersin.org Pyridazinone derivatives, particularly those functionalized with dendritic and triazole groups, have demonstrated a remarkable ability to form complex supramolecular architectures. oiccpress.com

Formation of Nanofibers and Nanorods from Dendronic Triazolo-pyridazinones

Recent research has successfully demonstrated the synthesis of dendronic triazolo-pyridazinones that self-assemble into highly ordered nanostructures. oiccpress.com This process involves the use of a copper(I)-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction, to attach dendritic wedges to a 4,6-diphenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one core. The generation of the dendrons (first, second, and third generation) plays a crucial role in directing the self-assembly process.

The morphology of the resulting aggregates has been examined using scanning electron microscopy (SEM), which revealed the formation of distinct nanofibers and nanorods. oiccpress.com The generation of the dendron was found to influence the resulting nanostructure, with higher-generation dendrons leading to more complex and ordered assemblies. These findings highlight the potential of using dendritic architecture to control the morphology of self-assembled pyridazinone-based nanomaterials. oiccpress.com

Intermolecular Interactions: π-Stacking and Van der Waals Forces in Self-Assembly

The driving forces behind the self-assembly of dendronic triazolo-pyridazinones into nanofibers and nanorods are primarily non-covalent intermolecular interactions. oiccpress.comrsc.org Among these, π-stacking (or π–π interactions) and van der Waals forces are paramount. oiccpress.comnih.govnih.gov

The planar aromatic rings of the diphenylpyridazinone core and the attached dendritic units facilitate π-stacking, where the electron-rich π-systems of adjacent molecules align and interact. rsc.orgmdpi.com This interaction is a significant contributor to the stability and directionality of the self-assembly process, leading to the formation of one-dimensional structures like fibers and rods. oiccpress.comnih.gov

Development of Functional Materials

The unique electronic and structural properties of the pyridazinone scaffold make it an excellent candidate for the development of a variety of functional materials. rsc.orgrsc.orgresearchgate.net

Luminescent Materials Based on Pyridazinone Scaffolds

Pyridazinone derivatives have shown significant promise as luminescent materials, with potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. rsc.orgresearchgate.net The luminescence in these materials often arises from intramolecular charge transfer (ICT) states, where electron-donating and electron-accepting moieties are present within the same molecule. researchgate.net

Studies on symmetrically folded pyridazinone scaffolds have revealed that π-π stacking interactions are crucial in determining their photophysical properties. rsc.org The emission spectra of these materials can be tuned by altering the substituents on the pyridazinone core. For instance, the introduction of a methoxy (B1213986) group can significantly affect the emission spectra in both liquid and solid phases. rsc.org The quantum yields of these materials, a measure of their fluorescence efficiency, have been found to be influenced by the degree of intramolecular stacking. rsc.org

| Compound Type | Key Structural Feature | Observed Luminescent Property | Potential Application |

| Symmetrically folded pyridazinone derivatives | π–π stacking interactions | Tunable emission spectra | Luminescent materials |

| Butylidine-linked pyridazinone-based systems | Intramolecular stacking | Fluorescence with quantum yields up to 28% | Fluorescent materials |

Base Oil Additives (Antioxidants, Corrosion Inhibitors) from Pyridazinone Derivatives

The industrial sector, particularly the automotive and manufacturing industries, relies heavily on lubricating oils to reduce friction, wear, and heat in machinery. google.commdpi.com The performance and lifespan of these oils can be significantly enhanced by the addition of specific chemical compounds. Pyridazinone derivatives have been investigated for their potential as multifunctional additives in base oils, specifically as antioxidants and corrosion inhibitors. mdpi.comscirp.orgresearchgate.net

Antioxidant Activity: Lubricating oils are susceptible to oxidation at high temperatures, leading to the formation of sludge, varnish, and corrosive byproducts. mdpi.com Antioxidants are added to inhibit this degradation process. Aromatic amines, a class to which certain pyridazinone derivatives belong, are effective radical scavengers. They can donate a hydrogen atom to reactive radicals, thus terminating the oxidative chain reactions. mdpi.com The presence of the pyridazinone ring can enhance this antioxidant activity.

Corrosion Inhibition: The protection of metal surfaces from corrosion is another critical function of lubricant additives. google.comscirp.org Organic compounds containing nitrogen and sulfur atoms, such as certain pyridazinone derivatives, are known to be effective corrosion inhibitors. mdpi.com These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through the interaction of the lone pair electrons of the nitrogen and oxygen atoms in the pyridazinone ring with the metal's vacant orbitals. researchgate.net The development of pyridazinone derivatives as dual-function additives, providing both antioxidant and anti-corrosion properties, is an active area of research. mdpi.comscirp.org

| Additive Type | Function | Mechanism of Action |

| Pyridazinone derivatives with amine functionalities | Antioxidant | Radical scavenging by donating a hydrogen atom to terminate oxidation chain reactions. |

| Pyridazinone derivatives with N and O heteroatoms | Corrosion Inhibitor | Adsorption onto metal surfaces to form a protective film against corrosive agents. |

Investigations into Biological Activity Mechanisms and Molecular Targets of Diphenylpyridazinone Derivatives

Modulation of Enzyme Activity

Diphenylpyridazinone derivatives have been shown to interact with and inhibit a range of enzymes, underpinning their diverse biological effects. These interactions are often highly specific, allowing for the targeted modulation of physiological and pathological processes. The following sections detail the inhibitory activities of these compounds on specific enzyme systems.

Cholinesterase Enzyme Inhibition (AChE, BChE) by Diphenylpyridazinone Derivatives

While the primary focus of pyridazinone research has been on other targets, some studies have explored their potential as cholinesterase inhibitors for conditions like Alzheimer's disease. For instance, a series of 6-phenyl-3(2H)-pyridazinone derivatives bearing different substituents have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Certain derivatives have demonstrated notable inhibitory profiles. The introduction of specific moieties, such as piperidine (B6355638) or morpholine, onto the pyridazinone core has been a strategy to enhance cholinesterase inhibition. The mechanism often involves the interaction of the pyridazinone ring system and its substituents with the active site of the cholinesterase enzymes, thereby preventing the breakdown of the neurotransmitter acetylcholine.

| Derivative | Target Enzyme | IC50 (µM) |

| Compound A | AChE | 15.2 |

| Compound A | BChE | 25.8 |

| Compound B | AChE | 8.5 |

| Compound B | BChE | 12.1 |

| Reference (Donepezil) | AChE | 0.025 |

This table presents hypothetical data for illustrative purposes, as specific IC50 values for 4,6-diphenylpyridazin-3(2H)-one derivatives as cholinesterase inhibitors were not available in the provided search results.

Amyloid-β Aggregation Inhibition by Diphenylpyridazinone Derivatives

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Certain pyridazine-based compounds have been investigated for their ability to interfere with this process. One such compound, RS-0406, which features a pyridazine (B1198779) core, has shown promise in inhibiting amyloid formation. nih.gov Molecular dynamics studies suggest that these inhibitors may function through two primary mechanisms. nih.gov

Firstly, they can stabilize the α-helical conformation of the Aβ monomer by binding to the regions flanking the amyloidogenic central core. nih.gov Secondly, they can interact directly with the amyloidogenic regions, leading to the destabilization of the β-sheet structures that are crucial for fibril formation. nih.gov The aromaticity and hydrogen-bonding capabilities of the pyridazine ring are thought to be critical for these interactions, particularly with residues like His14 in the Aβ peptide. nih.gov While not all tested compounds are diphenylpyridazinones, the findings suggest the pyridazine scaffold is a promising template for developing Aβ aggregation inhibitors. nih.govconfex.comnih.govfrontiersin.org

| Compound | Assay | Inhibition (%) | Concentration (µM) |

| Pyrazino[1,2-a]indole-1(2H)-one derivative 5a | Aβ40 aggregation | ~14-59 | 1-25 |

| PAT (a pyridine (B92270) amine derivative) | Self- and metal-induced Aβ aggregation | Confirmed | Not specified |

| RS-0406 | Amyloid formation | Promising | Not specified |

This table showcases findings for different pyridazine-related structures, indicating the potential of the general scaffold in inhibiting amyloid-beta aggregation. nih.govconfex.comnih.gov

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition by Diphenylpyridazinone Derivatives

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme that plays a crucial role in cholesterol metabolism and is a target for the treatment of atherosclerosis and hypercholesterolemia. researchgate.netscbt.com A series of 5,6-diphenylpyridazine derivatives have been synthesized and identified as potent ACAT inhibitors. nih.govnih.gov These compounds were designed to incorporate key features of known ACAT inhibitors, including a heterocyclic core and a diphenyl system. nih.gov

Studies have shown that these derivatives can inhibit ACAT in the micromolar range, both in its isolated form from rat liver microsomes and within cell-free homogenates of murine macrophages. nih.gov The structure-activity relationship suggests that the substitution on the pyridazine ring is critical. For example, replacing an alkylamino side chain with a phenylamino (B1219803) group can maintain or enhance inhibitory activity. nih.gov However, adding substituents to the phenylamino group or altering the size of adjacent cycloalkyl rings tends to decrease potency. nih.gov

| Derivative | Enzyme Source | IC50 (µM) |

| 3-Cyclohexylamino-5,6-diphenyl-pyridazine | Rat liver microsomes | 1.5 |

| 3-(4-Methylcyclohexyl)amino-5,6-diphenyl-pyridazine | Rat liver microsomes | 0.8 |

| 3-Anilino-5,6-diphenyl-pyridazine | Rat liver microsomes | 1.2 |

This table presents data on the ACAT inhibitory activity of various 5,6-diphenylpyridazine derivatives. nih.govnih.gov

Phosphodiesterase-IV (PDE-IV) Inhibition by Pyridazinone Analogs

Phosphodiesterase type 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators. nih.govrsc.org Pyridazinone derivatives have been extensively explored as PDE4 inhibitors for the treatment of inflammatory respiratory diseases like asthma and COPD. rsc.orgnih.govacs.org

For example, zardaverine, a pyridazinone derivative, was identified as a dual PDE3/PDE4 inhibitor. encyclopedia.pub More recent research has focused on developing selective PDE4 inhibitors. A series of pyridazinone derivatives bearing an indole (B1671886) moiety showed promising and selective inhibitory activity against the PDE4B isoform. nih.govrsc.org The compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, for instance, demonstrated an IC50 of 251 nM for PDE4B and was effective in regulating the production of pro-inflammatory cytokines. nih.govnih.gov

| Compound | Target Isoform | IC50 (nM) | % Inhibition at 20 µM |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 | ~64% |

| Roflumilast (Reference) | PDE4 | Not specified | 75% |

| LASSBio-448 | PDE4A | 700 | Not specified |

| LASSBio-448 | PDE4B | 1400 | Not specified |

| LASSBio-448 | PDE4D | 4700 | Not specified |

This table highlights the PDE4 inhibitory activity of representative pyridazinone analogs and reference compounds. nih.govnih.gov

Prostaglandin/Cyclooxygenase (COX-I & COX-II) Enzyme Inhibition by Pyridazine Analogs

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). ddtjournal.net Pyridazine and pyridazinone derivatives have been a focus of research for developing novel anti-inflammatory agents, with some exhibiting potent and selective COX-2 inhibition, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. ddtjournal.netnih.govcu.edu.eg

Numerous studies have synthesized and evaluated various pyridazinone derivatives for their COX inhibitory activity. cu.edu.egnih.govresearchgate.net For instance, certain 6-substituted-3(2H)-pyridazinone derivatives have shown greater potency than aspirin (B1665792) and indomethacin (B1671933) in analgesic and anti-inflammatory assays, with no observed gastric ulcerogenic effects. nih.gov Some newly synthesized pyridazinone derivatives have demonstrated highly potent COX-2 inhibitory activity with IC50 values in the nanomolar range and greater selectivity for COX-2 over COX-1 compared to indomethacin. cu.edu.eg Compound 3g from one study, for example, had an IC50 for COX-2 of 43.84 nM and a selectivity index of 11.51, comparable to the selective COX-2 inhibitor celecoxib. cu.edu.egresearchgate.net

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 3d (from study) | 0.88 | 0.067 | 13.13 |

| Compound 3g (from study) | 0.50 | 0.044 | 11.51 |

| Compound 6a (from study) | 0.65 | 0.053 | 12.26 |

| Celecoxib (Reference) | 0.86 | 0.073 | 11.78 |

| Indomethacin (Reference) | 0.10 | 0.74 | 0.14 |

This table presents the in vitro COX inhibitory activity and selectivity of selected pyridazinone derivatives compared to reference drugs. cu.edu.egresearchgate.net

Platelet cAMP Phosphodiesterase and Thromboxane (B8750289) A2 (TXA2) Synthase Inhibition by Pyridazine Analogs

Pyridazinone derivatives have also been investigated for their antiplatelet activity, which can be mediated through the inhibition of platelet phosphodiesterases (PDEs) and thromboxane A2 (TXA2) synthase. semanticscholar.org Inhibition of platelet cAMP-PDE leads to increased intracellular cAMP levels, which in turn inhibits platelet aggregation. semanticscholar.orgnih.gov Similarly, inhibition of TXA2 synthase reduces the production of thromboxane A2, a potent platelet aggregator and vasoconstrictor. semanticscholar.org

The pyridazinone derivative Y-590 has been shown to be a selective inhibitor of cAMP-PDE, potentiating the anti-aggregatory effects of prostacyclin (PGI2). semanticscholar.orgnih.gov Other synthesized pyridazinone derivatives have exhibited potent inhibitory effects on collagen-induced platelet aggregation, with some compounds showing IC50 values in the low micromolar range. nih.gov The antiplatelet effects of these compounds are often selective, with some derivatives inhibiting aggregation induced by collagen but not by other agonists like thrombin. nih.gov

| Compound | Target | Activity |

| Y-590 | cAMP-PDE | Potent inhibitor |

| Compound 4b (from study) | Collagen-induced platelet aggregation | IC50 in low µM range |

| Compound 4d (from study) | Collagen-induced platelet aggregation | IC50 in low µM range |

| Compound 5b (from study) | Collagen-induced platelet aggregation | IC50 in low µM range |

| Various derivatives | Platelet aggregation | Two compounds showed complete inhibition |

This table summarizes the antiplatelet activities of various pyridazinone derivatives through different mechanisms. nih.govnih.govnih.gov

Glycogen Synthase Kinase-3 (GSK-3) and CDK2/Cyclin A Inhibition by Pyrazolopyridazines

Various fused heterocyclic compounds based on the pyrazolopyridazine structure have been synthesized and evaluated as potent inhibitors of key cellular kinases, particularly Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell cycle and other signaling pathways.

Research into 5-aryl-pyrazolo[3,4-b]pyridazines revealed that the introduction of a nitrogen atom into the 6-position of a related pyrazolo[3,4-b]pyridine series led to a significant enhancement in the potency of GSK-3 inhibition researchgate.net. Further structure-activity relationship (SAR) studies on imidazo[1,2-b]pyridazine (B131497) derivatives also led to the identification of potent, brain-penetrant GSK-3β inhibitors nih.gov. In animal models of Alzheimer's disease, a lead compound from this class was shown to be orally bioavailable and significantly reduced the levels of phosphorylated tau protein, a key pathological marker regulated by GSK-3β nih.gov.

In the context of cell cycle regulation, a novel series of pyrazolo[1,5-b]pyridazines were identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) nih.gov. Modifications to the amine group or substitutions on the core pyrazolopyridazine structure yielded compounds that demonstrated enzyme selectivity, effectively inhibiting CDKs while having less effect on other kinases like VEGFR-2 and GSK-3β nih.gov. Similarly, studies on pyrazolo[3,4-b]pyridine derivatives identified several compounds as active inhibitors of the CDK2/cyclin A2 complex, with IC₅₀ values comparable to the reference inhibitor roscovitine (B1683857) nih.gov. The activation of CDK2 by cyclin A is a critical step for the progression of the cell cycle's S phase, making it a prime target for therapeutic intervention nih.gov.

| Scaffold | Target Kinase(s) | Key Research Finding | Source |

|---|---|---|---|

| 5-Aryl-pyrazolo[3,4-b]pyridazine | GSK-3 | Introduction of a nitrogen atom at the 6-position dramatically improved GSK-3 inhibition potency. | researchgate.net |

| Imidazo[1,2-b]pyridazine | GSK-3β | Identified potent, orally bioavailable, and brain-penetrant inhibitors that reduced tau phosphorylation in vivo. | nih.gov |

| Pyrazolo[1,5-b]pyridazine | CDK4 | Potent inhibitors of CDK4 were developed, showing selectivity against GSK-3β. | nih.gov |

| Pyrazolo[3,4-b]pyridine | CDK2/Cyclin A2 | Compounds showed potent inhibitory activity with IC₅₀ values in the sub-micromolar range, comparable to roscovitine. | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Assembly Disruption by 5,6-Diphenylpyridazin-3-one (B1222894) Derivatives

A series of derivatives of 5,6-diphenylpyridazin-3-one (DPP) have been identified as synthetic antimitotic agents that directly interfere with the assembly of microtubules. nih.gov These compounds were found to inhibit the polymerization of purified tubulin, a fundamental process for microtubule formation. nih.govresearchgate.net This inhibitory action on microtubule assembly is a key mechanism behind their cytotoxic and antimitotic effects. researchgate.net The most active compounds in this class typically feature a nitrile substituent at the 4-position of the pyridazinone ring. nih.gov While substitutions at the 2-position of the ring are also common in active derivatives, a clear structure-function pattern has not been established for this position. nih.gov

Interaction with Cellular Processes and Biomolecules

Tubulin-Dependent Guanosine (B1672433) Triphosphate (GTP) Hydrolysis Stimulation by 5,6-Diphenylpyridazin-3-one Derivatives

Active derivatives of 5,6-diphenylpyridazin-3-one have been shown to markedly stimulate the hydrolysis of guanosine triphosphate (GTP) that is dependent on the presence of tubulin. nih.govnih.gov This GTPase activity is an intrinsic function of tubulin associated with its polymerization into microtubules. nih.govresearchgate.net The potent stimulation of GTP hydrolysis by these compounds is a distinctive feature of their interaction with tubulin. researchgate.net

Tubulin Oligomer Formation Induction by 5,6-Diphenylpyridazin-3-one Derivatives

Depending on the specific reaction conditions, certain 5,6-diphenylpyridazin-3-one derivatives can induce the formation of tubulin oligomers rather than simply inhibiting polymerization. nih.govnih.gov This indicates a complex interaction with tubulin that can lead to aberrant aggregation of tubulin dimers, thereby disrupting the normal dynamics of microtubule assembly and disassembly. nih.govresearchgate.net

Interaction with GABA-A Receptors by Related Pyridazine Derivatives

While direct studies on this compound's interaction with Gamma-Aminobutyric Acid type A (GABA-A) receptors are not extensively detailed, research into related pyridazine derivatives provides significant insights into the potential for this chemical class to modulate GABA-A receptor activity. The GABA-A receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to various physiological effects. mdpi.com

Investigations have centered on arylaminopyridazine derivatives of GABA. One such compound, SR 95103, was synthesized and identified as a selective and competitive antagonist of GABA at the GABA-A receptor site. nih.gov Its potency was found to be comparable to that of bicuculline, a well-known GABA-A antagonist. nih.gov Further structure-activity relationship studies led to the development of derivatives with even higher affinity for the GABA receptor site. nih.gov Specifically, substituting the phenyl ring at the para position with a chlorine atom (to form SR 42641) or a methoxy (B1213986) group (to form SR 95531) resulted in compounds with enhanced binding affinities. nih.gov

Biochemical characterization demonstrated that SR 95531 and SR 42641 displace radiolabeled GABA from rat brain membranes, indicating a direct interaction with the receptor. nih.gov These compounds were shown to be competitive antagonists at the high-affinity GABA-A receptor site and non-competitive at the low-affinity site. nih.gov Their specificity is notable, as they did not interact with other central receptor sites or GABAergic processes. nih.govnih.gov Another line of research has described a series of pyridazine-based ligands that act as selective agonists for the α2/α3 subtypes of the GABA-A receptor, highlighting the diverse modulatory potential within the pyridazine chemical family. acs.org

Table 1: Interaction of Pyridazine Derivatives with GABA-A Receptors

| Compound Name | Chemical Modification | Interaction Type | Affinity (Ki) | Reference |

| SR 95103 | Arylaminopyridazine derivative of GABA | Competitive Antagonist | 2.2 µM | nih.gov |

| SR 95531 | Methoxy group on para position of phenyl ring | Competitive Antagonist | 0.15 µM | nih.gov |

| SR 42641 | Chlorine atom on para position of phenyl ring | Competitive Antagonist | 0.28 µM | nih.gov |

Structure Activity Relationship Sar Studies for Diphenylpyridazinone Derivatives

Influence of Phenyl Substituent Position and Nature on Biological Activity

The arrangement and chemical nature of the phenyl rings attached to the pyridazinone core are critical factors governing the biological profile of these compounds. Research has focused on understanding how positional isomerism and the introduction of specific substituents, such as halogens, modulate their activity.

A series of derivatives based on the 5,6-diphenylpyridazin-3-one (B1222894) scaffold have been investigated as antimitotic agents that interact with tubulin. nih.gov These studies indicate that the 5,6-diphenyl arrangement is conducive to this particular biological activity. Furthermore, a study on regioisomeric 2-substituted pyridazin-3(2H)-ones bearing a 3-oxo-3-phenylprop-1-en-1-yl fragment at either position 4, 5, or 6 identified potent platelet aggregation inhibitors, underscoring the importance of substituent placement on the pyridazinone ring for specific biological outcomes. scholarsresearchlibrary.com The introduction of a lipophilic environment at the C-5 position of a pyridazine (B1198779) ring in a different series of compounds was also found to be favorable for acetylcholinesterase (AChE) inhibitory activity. nih.gov